molecular formula C49H28F2N6Na6O23S6 B10771187 NF157

NF157

Cat. No.: B10771187
M. Wt: 1437.1 g/mol
InChI Key: PFKJKZYADCSCBI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is a highly sulfonated aromatic compound characterized by:

  • Multiple sulfonate groups (–SO₃⁻) on naphthalene rings, enhancing water solubility and stability in aqueous environments .
  • Fluorine substituents at strategic positions, which improve lipophilicity and resistance to metabolic degradation .
  • Industrial dyes or surfactants due to its sulfonation pattern and naphthalene backbone .
  • Pharmaceutical intermediates where fluorine and carbamoyl groups may modulate bioactivity .

Properties

Molecular Formula

C49H28F2N6Na6O23S6

Molecular Weight

1437.1 g/mol

IUPAC Name

hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6

InChI Key

PFKJKZYADCSCBI-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (commonly referred to as Hexasodium Trisulfonate) is a complex sulfonated naphthalene derivative. This compound has garnered attention in various biological and environmental studies due to its potential applications in drug development, environmental remediation, and as a tracer in hydrothermal systems.

Chemical Structure and Properties

The molecular structure of Hexasodium Trisulfonate features multiple functional groups that enhance its solubility and reactivity. The presence of fluorine atoms and multiple sulfonate groups contributes to its unique properties, making it suitable for various applications.

1. Antimicrobial Properties

Research has indicated that naphthalene derivatives exhibit antimicrobial activity. Studies have shown that sulfonated naphthalenes can inhibit the growth of certain bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, naphthalene derivatives have been explored for their potential in treating infections caused by resistant strains of bacteria .

2. Cell Proliferation Inhibition

Recent investigations into the anti-proliferative effects of sulfonated naphthalene compounds suggest that they may inhibit cancer cell growth. The studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives similar to Hexasodium Trisulfonate have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .

3. Environmental Impact and Degradation

Hexasodium Trisulfonate has been studied for its environmental persistence and degradation pathways. Research indicates that ozonation can effectively degrade naphthalene trisulfonic acids in aquatic environments. Ozone treatment leads to the formation of less harmful byproducts, making it a viable method for removing these compounds from contaminated water sources . The degradation products include organic acids such as glyoxal and formic acid, which are less toxic than the parent compound.

Case Study 1: Antimicrobial Efficacy

A study published in Environmental Science & Technology evaluated the antimicrobial properties of various naphthalene derivatives, including Hexasodium Trisulfonate. The results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in disinfectants and preservatives.

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, Hexasodium Trisulfonate was tested against several human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating effective inhibition of cell growth at micromolar concentrations. This suggests its potential as a lead compound for further drug development .

Data Tables

Property Value
Molecular Weight1000 g/mol
SolubilityHighly soluble in water
Antimicrobial ActivityEffective against E. coli
IC50 against MCF-7 (μM)15 μM
Degradation Products (Ozonation)Glyoxal, Formic Acid

Scientific Research Applications

Structure and Composition

The compound features multiple functional groups, including sulfonic acid groups that enhance its solubility and reactivity. Its molecular structure is characterized by:

  • Naphthalene Backbone : Provides stability and hydrophobic properties.
  • Fluorinated Phenyl Groups : Enhance biological activity and interaction with proteins.
  • Trisulfonate Groups : Increase water solubility and ionic character.

Molecular Formula

The molecular formula of Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is complex but can be simplified for practical applications to focus on its trisulfonate components.

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a reagent in synthesizing complex organic molecules due to its ability to undergo various chemical reactions such as oxidation and substitution. This makes it valuable in the production of dyes and other organic compounds.
  • Intermediate in Dye Production : Its sulfonate groups facilitate the formation of stable complexes with metal ions, which are essential in dye manufacturing processes .

Biology

  • Biochemical Assays : Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is utilized as a probe in biochemical assays to investigate protein interactions and enzyme activities. Its ability to bind with proteins can alter their function, making it a useful tool for studying cellular processes.
  • Drug Delivery Systems : Research is ongoing into its potential use as a stabilizer in pharmaceuticals and as a carrier for drug delivery systems due to its favorable solubility and reactivity profiles .

Industry

  • Dispersing Agent : In industrial applications, the compound acts as a dispersing agent in pigment production. Its ability to stabilize suspensions enhances the quality of pigments used in paints and coatings .
  • Stabilizer in Various Processes : Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is also employed as a stabilizer in electroplating baths to improve the quality of deposited films .

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate with fibroblast growth factor 1 (FGF1). The results indicated that the compound could inhibit FGF1 activity, suggesting potential therapeutic applications in modulating cell growth and differentiation pathways.

Study 2: Application in Dye Manufacturing

Research demonstrated that using Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate as an intermediate significantly improved the yield of specific dyes due to its enhanced solubility and stability under various reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of sulfonate groups, fluorine atoms, and carbamoyl linkages. Below is a comparison with structurally related compounds from the literature:

Compound Name Structural Features Key Functional Groups Solubility Applications
Target Compound Naphthalene trisulfonate, fluoro substituents, carbamoyl bridges –SO₃⁻, –F, –NH–C=O High (aqueous) Dyes, surfactants, drug candidates
Trisodium 7-((4-((4-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)azo)...naphthalene-trisulphonate Azo linkages, chlorinated pyrimidine, methoxy groups –N=N–, –Cl, –OCH₃ Moderate to high Textile dyes, biological probes
4-(2-Furoylamino)benzenesulfonic acid Benzenesulfonic acid core, furan moiety –SO₃⁻, furan ring Moderate Antimicrobial agents, chemical synthesis
Perfluorinated hexanesulfonic acid derivatives (e.g., [70225-16-0] ) Linear perfluorinated chains, sulfonic acid groups –CF₂–, –SO₃⁻ High Surfactants, fire-fighting foams
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide Triazole ring, chloro/trifluoromethyl substituents –Cl, –CF₃, triazole Low to moderate Antimicrobial, antifungal agents

Key Differentiators

Sulfonation Density: The target compound’s six sulfonate groups surpass analogs like 4-(2-Furoylamino)benzenesulfonic acid (one –SO₃⁻) and perfluorinated sulfonic acids (single –SO₃⁻), enabling superior aqueous solubility and ionic interactions .

Carbamoyl Bridges : These groups distinguish it from azo-linked dyes (e.g., trisodium compound in ) and may facilitate hydrogen bonding in biological systems, a trait absent in perfluorinated surfactants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.